An In-depth Technical Guide to 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5)
An In-depth Technical Guide to 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-Iodo-2-methylpyrimidin-4(3H)-one, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile scaffold.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug design.[1] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a methyl group at the 2-position and an iodo group at the 5-position of the pyrimidin-4(3H)-one core imparts unique chemical characteristics that are highly advantageous for medicinal chemistry applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 111079-41-5 | N/A |
| Molecular Formula | C₅H₅IN₂O | N/A |
| Molecular Weight | 236.01 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | N/A |
| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. | N/A |
Synthesis and Purification
The synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one is a critical process for its availability in research. While specific, detailed protocols for its direct synthesis are not abundantly available in public literature, a general and plausible synthetic route can be extrapolated from established methods for similar pyrimidinone derivatives. A common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant, followed by iodination.[2]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one.
Step-by-Step Experimental Protocol (Hypothetical)
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Cyclocondensation:
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To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and acetamidine hydrochloride.
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Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
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The resulting precipitate, 2-methylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.
-
-
Iodination:
-
Dissolve the 2-methylpyrimidin-4(3H)-one intermediate in a suitable solvent (e.g., dimethylformamide or acetic acid).
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Chemical Reactivity and Synthetic Utility
The iodine atom at the 5-position of the pyrimidine ring is the key to the synthetic versatility of 5-Iodo-2-methylpyrimidin-4(3H)-one. This iodo group serves as an excellent handle for introducing a wide range of substituents through various cross-coupling reactions.
Key Reactions
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
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Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the introduction of various amino groups.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds and introduce vinyl groups.
-
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.
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Carbonylation Reactions: Palladium-catalyzed introduction of a carbonyl group, which can be converted to esters, amides, or carboxylic acids.[3]
These reactions allow for the rapid diversification of the 5-Iodo-2-methylpyrimidin-4(3H)-one core, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Reactivity of 5-Iodo-2-methylpyrimidin-4(3H)-one in various cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The ability to functionalize the 5-position of the pyrimidine ring makes 5-Iodo-2-methylpyrimidin-4(3H)-one a highly sought-after intermediate in medicinal chemistry.[4] It serves as a scaffold for the synthesis of compounds targeting a variety of biological targets.
-
Kinase Inhibitors: The pyrimidine core is a common feature in many approved and investigational kinase inhibitors. The 5-position is often a key vector for exploring the solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.[5]
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Antiviral Agents: Pyrimidine analogs have a long history as antiviral drugs. The 5-iodo substituent can mimic the methyl group of thymine, potentially leading to compounds that interfere with viral DNA or RNA synthesis.
-
Anticancer Agents: The diverse pharmacological activities of pyrimidine derivatives make them attractive candidates for anticancer drug development.[2] Functionalization of the 5-iodo group can lead to compounds with improved activity against various cancer cell lines.[6]
-
Sirtuin Inhibitors: Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as selective SIRT2 inhibitors with neuroprotective effects, highlighting the potential of related pyrimidinone scaffolds in neurodegenerative disease research.[7]
Spectroscopic Characterization
Definitive structural confirmation of 5-Iodo-2-methylpyrimidin-4(3H)-one and its derivatives relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the proton at the 6-position of the pyrimidine ring, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.
-
¹³C NMR: The spectrum would show characteristic signals for the methyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring. The carbon bearing the iodine atom would exhibit a characteristic downfield shift.
-
-
Mass Spectrometry (MS):
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Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound.[8] The presence of one nitrogen atom would result in an odd nominal molecular weight.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental formula.[8] The fragmentation pattern can also offer structural insights.[10]
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodo-2-methylpyrimidin-4(3H)-one.
-
Hazard Identification: While specific toxicity data for this compound is limited, iodinated organic compounds can be irritants and may cause allergic reactions in sensitive individuals.[11][12][13] It is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
First Aid Measures:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
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Conclusion
5-Iodo-2-methylpyrimidin-4(3H)-one is a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in the reactive iodo group, which allows for extensive and targeted derivatization through modern cross-coupling methodologies. This enables the efficient exploration of chemical space around the privileged pyrimidine scaffold, facilitating the discovery and optimization of novel therapeutic agents for a wide range of diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in drug discovery and development.
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